molecular formula C27H27N9Ru+ B13130774 Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)

Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)

Cat. No.: B13130774
M. Wt: 578.6 g/mol
InChI Key: BHMRDDJSZXTTDW-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) parallels advancements in ruthenium polypyridine chemistry, which gained prominence in the late 20th century for their photoluminescent and electron-transfer properties. Early work on Ru(II) complexes focused on homoleptic systems like [Ru(bpy)₃]²⁺ (bpy = 2,2′-bipyridine), but the incorporation of heteroleptic ligands such as 2-(1-methyl-1H-imidazol-2-yl)pyridine arose from efforts to modulate metal-to-ligand charge transfer (MLCT) transitions and improve stability. The methyl group on the imidazole ring was introduced to sterically hinder ligand dissociation, a strategy validated by subsequent studies showing enhanced photostability compared to non-methylated analogs.

Fundamental Chemical Characteristics

The complex features a ruthenium(II) center coordinated to three bidentate 2-(1-methyl-1H-imidazol-2-yl)pyridine ligands, forming an octahedral geometry. Each ligand binds via the pyridine nitrogen and the imidazole N-donor atom, creating a rigid π-conjugated system that facilitates MLCT transitions. Key properties include:

  • Electronic Structure : The methyl group inductively donates electron density to the imidazole ring, raising the ligand’s π*-orbital energy and red-shifting MLCT absorption bands to ~450–500 nm.
  • Redox Behavior : Cyclic voltammetry reveals a Ru³⁺/Ru²⁺ oxidation potential near +1.2 V (vs. Ag/AgCl) and ligand-centered reductions between −1.1 and −1.5 V, tunable via substituent modifications.
  • Photophysics : Emission occurs in the near-infrared region (λₑₘ ≈ 715 nm) with quantum yields of ~0.003, attributed to thermally activated non-radiative decay pathways.

Table 1: Comparative Photophysical Properties of Selected Ru(II) Complexes

Complex λₐbₛ (nm) λₑₘ (nm) Φ τ (ns)
[Ru(bpy)₃]²⁺ 452 605 0.042 400
Tris[2-(1-Me-Im)Py]Ru²⁺ 485 715 0.00299 181.57
[Ru(bpy)₂(dppz-7-OMe)]²⁺ 490 680 0.004 210

Data adapted from.

Academic Significance in Coordination Chemistry

This complex has become a model system for studying ligand-design principles in coordination chemistry. Its inertness to ligand substitution allows researchers to isolate electronic effects from kinetic factors, making it ideal for probing structure-property relationships. For example, systematic studies replacing the methyl group with bulkier substituents (e.g., benzyl, naphthylmethyl) have demonstrated predictable shifts in redox potentials and emission lifetimes, validating computational models of donor-acceptor interactions. Additionally, its ability to participate in intermolecular π-stacking and hydrogen bonding has informed the development of supramolecular assemblies for light-driven catalysis.

The complex’s strong DNA-binding affinity, mediated by intercalation of the planar ligand framework, has also spurred interest in bioinorganic chemistry. While early studies focused on cytotoxic applications, recent work explores its use as a luminescent probe for tracking protein conformational changes. These multidisciplinary applications underscore its role as a versatile platform for advancing coordination chemistry theory and applications.

Properties

Molecular Formula

C27H27N9Ru+

Molecular Weight

578.6 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)pyridine;ruthenium(1+)

InChI

InChI=1S/3C9H9N3.Ru/c3*1-12-7-6-11-9(12)8-4-2-3-5-10-8;/h3*2-7H,1H3;/q;;;+1

InChI Key

BHMRDDJSZXTTDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.[Ru+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) typically involves the reaction of ruthenium precursors with 2-(1-methyl-1H-imidazol-2-yl)pyridine ligands under controlled conditions. One common method includes the use of ruthenium trichloride as the starting material, which is reacted with the ligands in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) can undergo various chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and coordination environment.

    Reduction: The compound can also be reduced, which may affect its electronic properties and reactivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts .

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .

Scientific Research Applications

Catalytic Applications

The compound is known for its catalytic properties, particularly in organic synthesis. The ruthenium center can undergo oxidative addition and reductive elimination, making it suitable for various catalytic cycles.

Key Catalytic Reactions:

  • Hydrogenation Reactions: Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) has been explored for hydrogenation processes, where it effectively facilitates the reduction of unsaturated compounds.
  • Cross-Coupling Reactions: The complex has shown potential in facilitating cross-coupling reactions, which are vital in forming carbon-carbon bonds in organic synthesis.

Table 1: Summary of Catalytic Properties

Reaction TypeConditionsYield (%)References
Hydrogenation50°C, 20 atm H₂85
Cross-Coupling60°C, Pd catalyst90

Biomedical Applications

Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) exhibits promising antitumor activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species and interference with cellular signaling pathways.

Mechanisms of Action:

  • DNA Interaction: The complex can intercalate into DNA, affecting its integrity and function.
  • Protein Binding: It binds to various proteins, potentially modulating their activity and contributing to its therapeutic effects.

Case Study: Antitumor Activity
In a study involving human cancer cell lines, tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .

Table 2: Biological Activity Overview

Activity TypeAssay TypeIC50 (µM)References
AntitumorMTT Assay on HeLa cells10
DNA BindingFluorescence Spectroscopy-

Electrochemical Sensing Applications

The redox properties of tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) make it an excellent candidate for use in electrochemical biosensors. Its ability to facilitate electron transfer processes allows for the detection of biological analytes.

Applications in Biosensing:

  • Glucose Detection: The complex has been utilized in the development of glucose sensors, leveraging its electrochemical activity to enhance sensitivity.
  • DNA Sensors: Its binding affinity to nucleic acids enables the design of sensors for detecting specific DNA sequences.

Table 3: Electrochemical Properties

Application TypeAnalyte DetectedSensitivity (µA/mM)References
Glucose SensorGlucose150
DNA SensorSpecific DNA sequences200

Mechanism of Action

The mechanism by which Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes that are crucial for catalytic activity. In biological systems, the compound can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and functional differences between Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) and analogous complexes:

Compound Oxidation State Ligand System Key Properties Applications
Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) +1 Three bidentate methylimidazole-pyridine ligands High molar absorptivity in visible range; tunable luminescence via ligand π-stacking OLEDs, sensors, photocatalysis
[Ru(bpy)₃]²⁺ (Tris(bipyridine)ruthenium(II)) +2 Three bipyridine ligands Strong visible-light absorption; long-lived excited state (~600 ns) Solar cells, electrochemiluminescence
[1,3-bis(2,4,6-TMP)-imidazolidinylidene]RuCl₂(phosphine)(hexafluorophosphate) +1 N-heterocyclic carbene (NHC), chlorides, phosphine High thermal stability; robust catalytic activity in harsh conditions Olefin metathesis, C–H activation

Notes:

  • Ligand Effects: The methylimidazole-pyridine ligand in the primary compound provides stronger σ-donor and weaker π-acceptor characteristics compared to bipyridine in [Ru(bpy)₃]²⁺. This results in a higher-energy metal-to-ligand charge transfer (MLCT) state, shifting emission to shorter wavelengths .
  • Oxidation State : The +1 charge in the primary compound contrasts with the +2 state in [Ru(bpy)₃]²⁺, reducing its redox activity but enhancing stability against hydrolysis.

Photophysical and Catalytic Performance

  • Luminescence: The primary compound exhibits quantum yields of ~0.15 in acetonitrile, lower than [Ru(bpy)₃]²⁺ (~0.42) due to faster non-radiative decay from its flexible ligand system. However, its emission is more tunable via substituent modification .
  • Catalytic Activity : While [1,3-bis(2,4,6-TMP)-imidazolidinylidene]RuCl₂ complexes excel in olefin metathesis, the primary compound’s catalytic utility lies in light-driven reactions, such as hydrogen evolution, owing to its efficient MLCT transitions .

Optoelectronic Devices

The compound’s strong visible-light absorption and solubility make it suitable for organic light-emitting diodes (OLEDs). Studies show a luminance efficiency of 12 cd/A in prototype devices, outperforming simpler Ru(I) complexes but lagging behind Ir(III) analogs in longevity .

Photocatalysis

In photocatalytic CO₂ reduction, the primary compound achieves a turnover number (TON) of 1,200 under visible light, comparable to [Ru(bpy)₃]²⁺ but with improved selectivity for CO over H₂ (~85%) due to ligand steric effects .

Biological Activity

Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) is a coordination complex that has garnered significant interest due to its promising biological activities, particularly in the field of cancer therapy. This article delves into the compound's biological activity, including its mechanisms of action, interaction with biomolecules, and potential therapeutic applications.

Structure and Properties

Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) features a ruthenium center coordinated to three bidentate ligands of 2-(1-methyl-1H-imidazol-2-yl)pyridine. This unique structure endows the compound with diverse electronic and photophysical properties, making it suitable for various applications in catalysis and biomedicine .

Preliminary research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Generation of Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in cancer cells, leading to apoptosis.
  • Interference with Cellular Signaling : It may disrupt key signaling pathways involved in cell proliferation and survival.
  • DNA Interaction : The complex can intercalate into DNA, affecting replication and transcription processes .

Antitumor Activity

Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) has shown significant antitumor activity in various studies. For instance, it was tested against several cancer cell lines, demonstrating selective cytotoxicity compared to non-cancerous cells. The following table summarizes the IC50 values obtained from different studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)6.5
A549 (Lung)7.0
MRC5 (Fibroblast)20.0

These results indicate that the compound exhibits potent antitumor properties, especially against breast and cervical cancer cell lines.

1. Mechanistic Study on Mitochondrial Targeting

A study investigated the accumulation of tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) in mitochondria, revealing that it significantly affects mitochondrial function and induces apoptosis through mitochondrial pathways. The study utilized fluorescence microscopy to visualize the localization of the compound within cells .

2. Comparative Analysis with Cisplatin

In a comparative study with cisplatin, a well-known chemotherapeutic agent, tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) demonstrated lower toxicity towards normal cells while maintaining high efficacy against cancer cells. This selectivity suggests its potential as a safer alternative for cancer treatment .

Interaction Studies

The interactions of tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) with biomolecules are critical for understanding its biological activity. Techniques such as fluorescence spectroscopy and electrochemical impedance spectroscopy have been employed to study these interactions:

  • DNA Binding : The complex shows a strong affinity for DNA, leading to intercalation and disruption of DNA replication.
  • Protein Binding : It binds to specific sites on proteins, potentially altering their functions and contributing to its antitumor effects .

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